molecular formula C20H17NO2S B5755689 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone

1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone

Cat. No. B5755689
M. Wt: 335.4 g/mol
InChI Key: QOMJYNMOZDCCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPDT and is a thioether derivative of cyclopropyl ketone. The synthesis of CPDT is a complex process, but its unique properties make it an attractive compound for scientific research.

Mechanism of Action

The exact mechanism of action of 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that CPDT has various biochemical and physiological effects on the body. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of certain bacteria. CPDT has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone in lab experiments is its unique chemical structure. This structure allows it to interact with various enzymes and proteins in the body, making it a useful tool for studying cellular processes. However, one of the limitations of using CPDT in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are several future directions for research on 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone. Some of these directions include:
1. Studying the potential use of CPDT in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis.
2. Investigating the mechanism of action of CPDT in more detail to better understand how it interacts with enzymes and proteins in the body.
3. Developing more efficient and cost-effective synthesis methods for CPDT to make it more accessible for scientific research.
4. Studying the potential use of CPDT in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone is a promising chemical compound that has shown potential applications in various scientific research fields. Its unique chemical structure and properties make it a useful tool for studying cellular processes and developing new treatments for diseases. While there are still many questions to be answered about CPDT, its potential for future research and development is exciting.

Synthesis Methods

The synthesis of 1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone involves several steps, including the reaction of 2-mercapto-4,5-diphenyl-1,3-oxazole with cyclopropyl ketone. The reaction is carried out in the presence of a strong base and a suitable solvent. The resulting product is then purified using column chromatography to obtain pure CPDT.

Scientific Research Applications

1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]ethanone has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. CPDT has also been studied for its anti-inflammatory properties and its ability to inhibit the growth of certain bacteria.

properties

IUPAC Name

1-cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2S/c22-17(14-11-12-14)13-24-20-21-18(15-7-3-1-4-8-15)19(23-20)16-9-5-2-6-10-16/h1-10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMJYNMOZDCCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CSC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone

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